molecular formula C11H9N B13689551 6-Ethynyl-3-methyl-1H-indole

6-Ethynyl-3-methyl-1H-indole

Cat. No.: B13689551
M. Wt: 155.20 g/mol
InChI Key: HABQWYNWQSBVTN-UHFFFAOYSA-N
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Description

6-Ethynyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-3-methyl-1H-indole typically involves the introduction of an ethynyl group at the 6-position of the indole ring. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-3-methyl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of ethyl-substituted indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

6-Ethynyl-3-methyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynyl-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-indole: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.

    6-Bromo-3-methyl-1H-indole: Contains a bromine atom instead of an ethynyl group, leading to different substitution patterns and reactivity.

    6-Ethynyl-1H-indole: Lacks the methyl group at the 3-position, affecting its overall properties.

Uniqueness

6-Ethynyl-3-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

6-ethynyl-3-methyl-1H-indole

InChI

InChI=1S/C11H9N/c1-3-9-4-5-10-8(2)7-12-11(10)6-9/h1,4-7,12H,2H3

InChI Key

HABQWYNWQSBVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)C#C

Origin of Product

United States

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